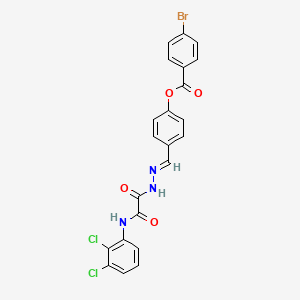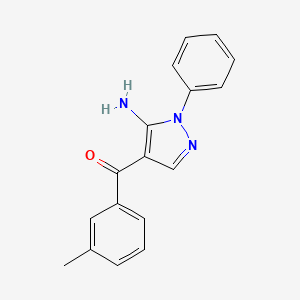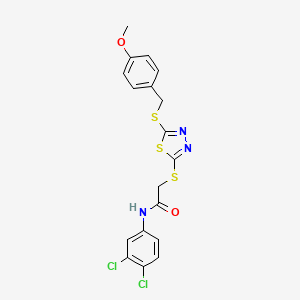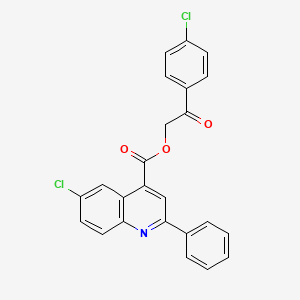
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, like nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced into the quinoline ring through a chlorination reaction using reagents such as phosphorus pentachloride or thionyl chloride.
Formation of the Ester Group: The ester group can be formed by reacting the quinoline derivative with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in biological processes.
Interaction with DNA/RNA: It may bind to DNA or RNA, affecting their function and replication.
Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior.
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylate: Lacks the chlorine atoms and the 2-(4-chlorophenyl)-2-oxoethyl group.
6-Chloro-2-phenylquinoline-4-carboxylate: Lacks the 2-(4-chlorophenyl)-2-oxoethyl group.
2-(4-Chlorophenyl)-2-oxoethyl quinoline-4-carboxylate: Lacks the chlorine atom on the quinoline ring.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is unique due to the presence of both chlorine atoms and the 2-(4-chlorophenyl)-2-oxoethyl group, which may contribute to its distinct chemical and biological properties.
特性
CAS番号 |
355420-41-6 |
|---|---|
分子式 |
C24H15Cl2NO3 |
分子量 |
436.3 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H15Cl2NO3/c25-17-8-6-16(7-9-17)23(28)14-30-24(29)20-13-22(15-4-2-1-3-5-15)27-21-11-10-18(26)12-19(20)21/h1-13H,14H2 |
InChIキー |
BUMHTYOQVKYZSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


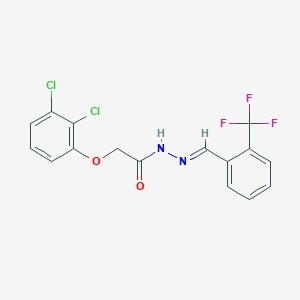
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045926.png)
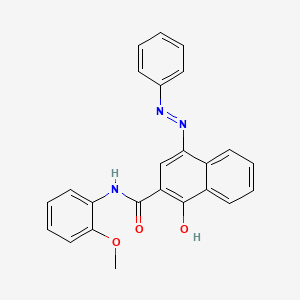
![1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045930.png)


![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)
![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)

